1-(Naphthalen-2-yl)butan-1-amine
Description
1-(Naphthalen-2-yl)butan-1-amine is a primary amine featuring a naphthalene moiety substituted at the 2-position with a four-carbon aliphatic chain terminating in an amine group.
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-naphthalen-2-ylbutan-1-amine |
InChI |
InChI=1S/C14H17N/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10,14H,2,5,15H2,1H3 |
InChI Key |
SUKSPGYZTMOVHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC2=CC=CC=C2C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-yl)butan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of 1-(Naphthalen-2-yl)butan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of nitro or sulfonic acid groups on the naphthalene ring.
Scientific Research Applications
1-(Naphthalen-2-yl)butan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in fluorescence studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)butan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the naphthalene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to certain proteins or nucleic acids.
Comparison with Similar Compounds
Positional Isomers: 1-(Naphthalen-1-yl)butan-1-amine
- Structural Difference : The naphthalene substituent is at the 1-position instead of the 2-position.
- Steric Effects: The 1-position may introduce greater steric hindrance near the amine group compared to the 2-position, affecting intermolecular interactions.
- Synthesis : Synthesized via similar alkylation routes but starting from 1-naphthaldehyde or 1-(bromomethyl)naphthalene .
Aromatic Backbone Variants: 2-Phenylbutan-1-amine Derivatives
- Example Compounds :
- Structural Difference : Replacement of naphthalene with a phenyl or substituted phenyl group.
- Impact :
Functional Group Modifications: Imine and Ketone Derivatives
- Example Compounds :
- Impact :
Heterocyclic Analogs: Benzimidazole and Piperazine Derivatives
- Example Compounds :
- Impact :
Data Table: Key Properties of Selected Compounds
| Compound Name | Aromatic Group | Functional Group | Yield (%) | Purity (%) | Key Applications |
|---|---|---|---|---|---|
| 1-(Naphthalen-2-yl)butan-1-amine | 2-Naphthyl | Primary amine | N/A | N/A | Drug intermediates |
| 1-(Naphthalen-1-yl)butan-1-amine | 1-Naphthyl | Primary amine | N/A | N/A | Material science |
| 2-Phenylbutan-1-amine hydrochloride | Phenyl | Amine (HCl salt) | N/A | N/A | Neuroscience research |
| [(E)-1-(Naphthalen-2-yl)ethylidene]amine | 2-Naphthyl | Imine | 42–53 | 95–98 | Crystal engineering |
| 1-(Naphthalen-2-ylmethyl)-benzimidazole | 2-Naphthyl | Benzimidazole | 79 | >98 | Antimicrobial agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
